molecular formula C23H24N2O2 B2728228 1-(9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol CAS No. 331235-99-5

1-(9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol

Cat. No.: B2728228
CAS No.: 331235-99-5
M. Wt: 360.457
InChI Key: WEWPDXRINZALQO-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol is a complex organic compound that features a carbazole moiety linked to a phenyl group through a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol typically involves multi-step organic reactions. One common method starts with the preparation of the carbazole derivative, followed by the introduction of the ethoxyphenyl group through nucleophilic substitution reactions. The final step often involves the formation of the propanol chain via reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently. The scalability of these methods is crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-(9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Used to convert carbonyl groups to alcohols or amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can modify the aromatic rings or the propanol chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of organic electronic materials, such as light-emitting diodes (LEDs) and photovoltaic cells.

Mechanism of Action

The mechanism by which 1-(9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to engage in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

    2-(9H-carbazol-9-yl)ethanol: Shares the carbazole moiety but differs in the side chain structure.

    1,1,2,2-tetrakis(4-(9H-carbazol-9-yl)phenyl)ethene: Another carbazole-based compound with different functional groups and applications.

Uniqueness

1-(9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and pharmaceuticals.

Properties

IUPAC Name

1-carbazol-9-yl-3-(4-ethoxyanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-2-27-19-13-11-17(12-14-19)24-15-18(26)16-25-22-9-5-3-7-20(22)21-8-4-6-10-23(21)25/h3-14,18,24,26H,2,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWPDXRINZALQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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